
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylethylidene)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 254-655-4, also known as Imidazolidinyl urea, is a widely used antimicrobial preservative in cosmetics and personal care products. It is known for its effectiveness against a broad spectrum of bacteria, yeast, and molds, making it a popular choice in the formulation of various products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Imidazolidinyl urea is synthesized through the reaction of allantoin with formaldehyde in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Imidazolidinyl urea involves large-scale reactors where allantoin and formaldehyde are combined under specific conditions. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazolidinyl urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolidinyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazolidinyl urea has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to maintain the sterility of samples.
Medicine: Incorporated in pharmaceutical formulations to extend the shelf life of products.
Industry: Utilized in the production of cosmetics, personal care products, and other consumer goods.
Wirkmechanismus
Imidazolidinyl urea exerts its antimicrobial effects by releasing formaldehyde, which acts as a potent antimicrobial agent. The formaldehyde released disrupts the cellular processes of microorganisms, leading to their death. The compound targets various molecular pathways involved in microbial growth and reproduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazolidinyl urea: Another antimicrobial preservative with similar properties.
DMDM Hydantoin: Releases formaldehyde and is used in similar applications.
Quaternium-15: A formaldehyde-releasing preservative used in cosmetics.
Uniqueness
Imidazolidinyl urea is unique due to its broad-spectrum antimicrobial activity and its ability to release formaldehyde gradually, providing long-lasting preservation. Its effectiveness in a wide range of pH conditions and compatibility with various formulations make it a versatile preservative.
Eigenschaften
CAS-Nummer |
39850-91-4 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
4,4a-dimethyl-6-propan-2-ylidene-2,3,4,5,7,8-hexahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11,14,16H,5-7,9H2,1-4H3 |
InChI-Schlüssel |
OKGZNXMPKYHFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C=C2C1(CC(=C(C)C)CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


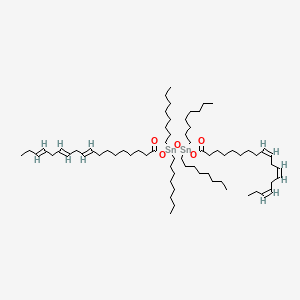
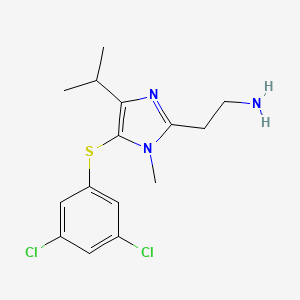
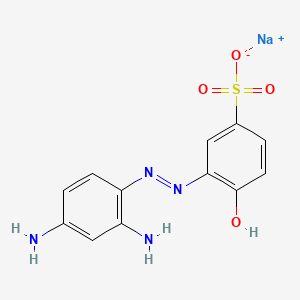
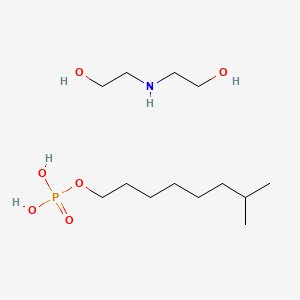

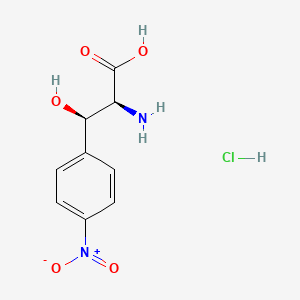
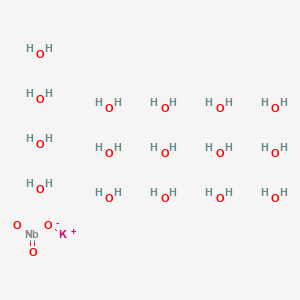

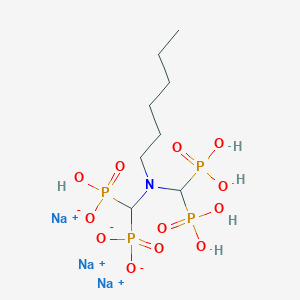
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)




